molecular formula C16H19NO5S B2378914 (E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid CAS No. 468747-39-9

(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid

Cat. No. B2378914
CAS RN: 468747-39-9
M. Wt: 337.39
InChI Key: YGDWQRIIZPATGV-CMDGGOBGSA-N
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Description

The compound “(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid” is a complex organic molecule that incorporates a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains functional groups such as ethoxycarbonyl, amino, and oxobut-2-enoic acid .


Synthesis Analysis

The synthesis of this compound involves the cyclization of ethyl 2- ((2-oxo-5-phenylfuran-3 (2 H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo [ b ]thiophene-3-carboxylate under the action of ethyl 2-cyanoacetate . This results in the formation of ethyl 2-amino-1- (3- (ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [ b ]thiophen-2-yl)-4-oxo-5- (2-oxo-2-phenylethylidene)-4,5-dihydro-1 H -pyrrole-3-carboxylate . The synthesized compounds have been found to have pronounced antinociceptive activity along with low toxicity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiophene ring and several functional groups. The structure elucidation of the designed compounds was derived from their spectral information .


Chemical Reactions Analysis

The chemical reactions involving this compound include its synthesis through cyclization, as mentioned above . The synthesized compounds underwent the intramolecular cyclization to give the substituted ethyl 4- (4-chlorophenyl)-2- { [2-oxofuran-3 (2 H )-ylidene]-amino}thiophene-3-carboxylates .

Scientific Research Applications

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. The introduction of a pharmacophore fragment into the structure of 3-imino-3 H -furan-2-ones is important from the point of view of searching for potential biological activity .

properties

IUPAC Name

(E)-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-3-22-16(21)13-10-6-4-5-7-11(10)23-15(13)17-14(20)9(2)8-12(18)19/h8H,3-7H2,1-2H3,(H,17,20)(H,18,19)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDWQRIIZPATGV-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C(=O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid

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